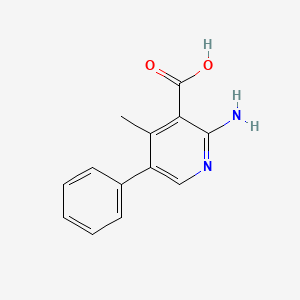
1,1-Dibutyl-3-(3-chloro-2-methylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dibutyl-3-(3-chloro-2-methylphenyl)urea is an organic compound with the molecular formula C16H25ClN2O. It is a member of the urea family, characterized by the presence of a urea functional group (NH-CO-NH). This compound is notable for its unique structure, which includes a chlorinated aromatic ring and two butyl groups attached to the nitrogen atoms of the urea moiety .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dibutyl-3-(3-chloro-2-methylphenyl)urea typically involves the reaction of 3-chloro-2-methylaniline with dibutylcarbamoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Purification of the final product is typically achieved through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dibutyl-3-(3-chloro-2-methylphenyl)urea can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.
Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Substitution: Formation of substituted urea derivatives.
Oxidation: Formation of oxidized urea derivatives.
Reduction: Formation of amine derivatives.
Applications De Recherche Scientifique
1,1-Dibutyl-3-(3-chloro-2-methylphenyl)urea has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,1-Dibutyl-3-(3-chloro-2-methylphenyl)urea involves its interaction with specific molecular targets. For instance, as a urease inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of urea into ammonia and carbon dioxide. This inhibition can disrupt the nitrogen metabolism in certain organisms, leading to their growth inhibition .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Dibutyl-3-(2-methoxy-5-methylphenyl)urea: Similar structure but with a methoxy group instead of a chlorine atom.
1,1-Dimethyl-3-(3-methylphenyl)urea: Similar structure but with methyl groups instead of butyl groups.
1-(4-Butylphenyl)-3-(3-chloro-2-methylphenyl)urea: Similar structure but with a butyl group on the aromatic ring.
Uniqueness
1,1-Dibutyl-3-(3-chloro-2-methylphenyl)urea is unique due to the presence of both butyl groups and a chlorinated aromatic ring. This combination imparts distinct chemical properties, such as increased hydrophobicity and potential for specific interactions with biological targets .
Propriétés
| 86781-36-4 | |
Formule moléculaire |
C16H25ClN2O |
Poids moléculaire |
296.83 g/mol |
Nom IUPAC |
1,1-dibutyl-3-(3-chloro-2-methylphenyl)urea |
InChI |
InChI=1S/C16H25ClN2O/c1-4-6-11-19(12-7-5-2)16(20)18-15-10-8-9-14(17)13(15)3/h8-10H,4-7,11-12H2,1-3H3,(H,18,20) |
Clé InChI |
BUKYPLDYWBEYRI-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC)C(=O)NC1=C(C(=CC=C1)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-Diethyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14421793.png)




